

# Formulating 306-N16B Nanoparticles: A Step-by-Step Guide for Researchers

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Compound Name:	306-N16B	
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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, step-by-step guide for the formulation of **306-N16B** lipid nanoparticles (LNPs), a novel delivery vehicle designed for targeted messenger RNA (mRNA) delivery to the lungs.[1][2] The protocol details the necessary materials, equipment, and procedures for creating stable and effective LNPs using a microfluidic mixing technique. This guide is intended to provide researchers with a reproducible method for producing **306-N16B** LNPs for applications in gene therapy and other therapeutic areas.

### Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, underscored by their critical role in mRNA-based vaccines. The ionizable lipid **306-N16B** has been identified as a key component for formulating LNPs that selectively target lung tissue.[1][2][3] This organ-specific delivery is attributed to the unique protein corona that forms on the nanoparticle surface in the bloodstream, which is influenced by the amide bond in the tail of the N-series lipids like **306-N16B**.[1] This targeted approach holds significant promise for the treatment of various pulmonary diseases.[1][3] This guide outlines a detailed protocol for the formulation and characterization of **306-N16B** LNPs encapsulating mRNA.

# **Materials and Equipment**



### **Lipids and Reagents**

- Ionizable Lipid: 306-N16B
- Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Structural Lipid: Cholesterol
- PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
- Nucleic Acid Cargo: mRNA (e.g., encoding a reporter protein like Luciferase or a therapeutic protein)
- Solvent: Anhydrous Ethanol (200 proof)
- Aqueous Buffer: 50 mM Sodium Acetate Buffer (pH 4.0)
- Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- RNA Quantitation Reagent: RiboGreen or similar fluorescent dye

### **Equipment**

- Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)
- Microfluidic cartridge (e.g., staggered herringbone micromixer)
- Syringe pumps
- Gastight glass syringes (various sizes)
- Sterile, RNase-free microcentrifuge tubes and pipette tips
- Dynamic Light Scattering (DLS) instrument for size and polydispersity analysis
- Zeta potential analyzer
- Fluorometer or plate reader for RNA quantitation



- Dialysis cassettes (e.g., 10 kDa MWCO)
- Sterile filters (0.22 μm)

# **Experimental Protocols**Preparation of Stock Solutions

- Lipid Stock Solution (Organic Phase):
  - Prepare a stock solution of the lipid mixture in anhydrous ethanol. The lipids should be combined at a molar ratio of 50:10:38.5:1.5 (306-N16B: DOPE: Cholesterol: DMG-PEG 2000).
  - The total lipid concentration in the ethanol solution should be between 10-20 mM. For example, to prepare 1 mL of a 12.5 mM total lipid stock:
    - Combine the appropriate volumes of individual lipid stock solutions (e.g., from 10 mg/mL stocks in ethanol) to achieve the desired molar ratio.
    - Add anhydrous ethanol to reach a final volume of 1 mL.
  - Vortex thoroughly to ensure complete dissolution and mixing.
- mRNA Stock Solution (Aqueous Phase):
  - Dissolve the mRNA cargo in a 50 mM sodium acetate buffer (pH 4.0) to a final concentration of 0.1-0.2 mg/mL.
  - Ensure all handling is performed under RNase-free conditions to prevent degradation of the mRNA. The acidic pH of the buffer is crucial for protonating the ionizable lipid 306-N16B, facilitating its interaction with the negatively charged mRNA backbone.

# **LNP Formulation via Microfluidic Mixing**

The formation of LNPs is achieved through the rapid and controlled mixing of the lipid-ethanol solution with the mRNA-aqueous solution. This process, often referred to as nanoprecipitation, causes the lipids to self-assemble and encapsulate the mRNA cargo.[4]



#### System Setup:

 Prime the microfluidic mixing system and cartridge with ethanol followed by the aqueous buffer according to the manufacturer's instructions. This ensures the removal of any air bubbles and pre-wets the channels.

#### Loading Syringes:

- Load the prepared lipid stock solution (in ethanol) into a gastight glass syringe for the organic phase inlet.
- Load the mRNA stock solution (in aqueous buffer) into a separate gastight glass syringe for the aqueous phase inlet.

#### · Microfluidic Mixing:

- Set the microfluidic system to the desired flow parameters. A common starting point is:
  - Total Flow Rate (TFR): 12 mL/min
  - Flow Rate Ratio (FRR) of Aqueous to Organic Phase: 3:1
- Initiate the mixing process. The two solutions will be rapidly mixed within the microfluidic cartridge, leading to the spontaneous formation of mRNA-loaded 306-N16B nanoparticles.

#### Collection and Dilution:

- Collect the resulting nanoparticle suspension from the outlet of the microfluidic cartridge.
- Immediately dilute the collected solution 1:1 with PBS (pH 7.4) to raise the pH and stabilize the newly formed LNPs.

### **Purification and Sterile Filtration**

- Ethanol Removal and Buffer Exchange:
  - To remove the ethanol and unencapsulated mRNA, perform dialysis against PBS (pH 7.4).
  - Transfer the diluted LNP suspension to a dialysis cassette (e.g., 10 kDa MWCO).



 Dialyze against a large volume of PBS at 4°C for at least 18 hours, with at least two changes of the dialysis buffer.

#### Sterile Filtration:

- After dialysis, recover the purified LNP suspension.
- For in vitro or in vivo applications, sterilize the final LNP formulation by passing it through a
  0.22 μm sterile filter.

#### Storage:

 Store the final 306-N16B LNP formulation at 4°C. For long-term storage, consult specific stability studies, though -20°C is a common condition for many lipid-based formulations.[5]

# **Characterization of 306-N16B Nanoparticles**

Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the formulated LNPs.

## **Physicochemical Properties**

The key physicochemical properties of the **306-N16B** LNPs should be measured and documented.

Parameter	Method	Typical Value
Mean Hydrodynamic Diameter	Dynamic Light Scattering (DLS)	80 - 150 nm
Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	< 0.2
Zeta Potential	Laser Doppler Velocimetry	Near-neutral at pH 7.4
Morphology	Cryo-Transmission Electron Microscopy (Cryo-TEM)	Spherical vesicles

# mRNA Encapsulation Efficiency



Determine the percentage of mRNA that has been successfully encapsulated within the LNPs.

- Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).
- Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100). The surfactant disrupts the lipid bilayer, exposing the encapsulated mRNA to the dye.
- The encapsulation efficiency (EE) is calculated using the following formula:

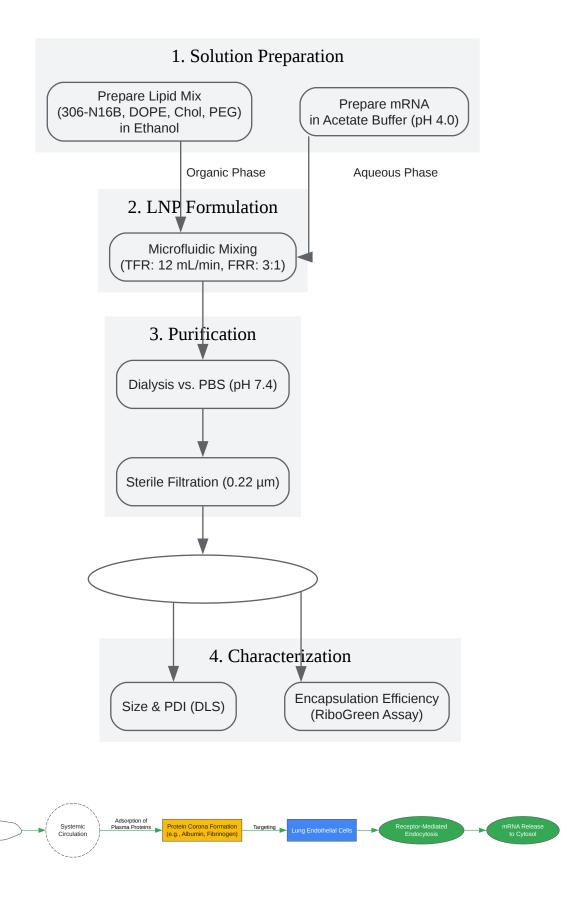
EE (%) = (Fluorescenceafter lysis - Fluorescencebefore lysis) / Fluorescenceafter lysis x 100

Parameter	Method	Typical Value
mRNA Encapsulation Efficiency	RiboGreen Assay	> 90%

# Visualization of Workflows and Pathways Experimental Workflow

The following diagram illustrates the overall process for formulating **306-N16B** nanoparticles.







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